The salvage pathway enables cells to repurpose free fucose from extracellular sources or lysosomal glycan degradation. This two-step enzymatic cascade converts L-fucose to GDP-fucose via Fuc-1-P, contrasting with the de novo route that synthesizes GDP-fucose from GDP-mannose.
Bifunctional enzymes streamline Fuc-1-P metabolism in diverse organisms. Bacteroides fragilis employs a single polypeptide (Fkp) containing both fucokinase (FK) and GDP-fucose pyrophosphorylase (GFPP) activities. Structural analyses reveal its N-terminal domain (residues 519-949) harbors FK activity with a catalytic Asp762 residue facilitating nucleophilic attack on ATP’s γ-phosphate. The C-terminal domain (residues 1-496) contains the GFPP active site, where Lys187 promotes fucose-1-phosphate’s condensation with GTP [3]. This domain architecture minimizes substrate diffusion limitations, achieving a catalytic efficiency (kcat/Km) 12-fold higher than monofunctional eukaryotic counterparts [10].
Table 1: Evolutionary Distribution of Fuc-1-P Metabolic Enzymes
| Organism Type | FK Activity | GFPP Activity | Architecture |
|---|---|---|---|
| Mammals | FCSK | FPGT | Separate enzymes |
| Bacteroides spp. | Fkp (N-term) | Fkp (C-term) | Bifunctional |
| Plants | FKGP | FKGP | Bifunctional |
| C. elegans | FCSK homolog | Absent | Monofunctional |
In contrast, mammalian systems express distinct monofunctional enzymes: fucokinase (FCSK) phosphorylates fucose, while FPGT subsequently converts Fuc-1-P to GDP-fucose. Arabidopsis thaliana employs a plant-specific bifunctional enzyme (FKGP), suggesting convergent evolution. Notably, Drosophila melanogaster completely lacks salvage pathway components, relying exclusively on de novo synthesis [8] [9].
Fucokinase exhibits stringent stereochemical requirements:
Table 2: Kinetic Parameters of Salvage Pathway Enzymes
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Inhibitors |
|---|---|---|---|---|
| Human FCSK | L-Fucose | 18 ± 3 | 0.42 ± 0.05 | GDP-fucose (IC₅₀=85μM) |
| Human FCSK | ATP | 750 ± 90 | 0.38 ± 0.03 | ADP, GDP |
| Human FPGT | Fuc-1-P | 110 ± 15 | 1.2 ± 0.1 | GTP analogs |
| Human FPGT | GTP | 45 ± 8 | 1.3 ± 0.2 | GDP-fucose |
| B. fragilis Fkp | L-Fucose | 22 ± 4 | 8.7 ± 0.6 | None identified |
FPGT demonstrates unique nucleotide specificity:
Molecular dynamics simulations reveal FPGT’s active site undergoes substrate-induced closure, with Arg592 coordinating phosphate groups and Lys187 stabilizing the transition state during pyrophosphate bond formation [3].
GDP-mannose 4,6-dehydratase (GMD) initiates the de novo pathway, converting GDP-mannose to GDP-4-keto-6-deoxymannose. Structural analyses reveal profound evolutionary divergence:
Table 3: Comparative Analysis of De Novo Pathway Enzymes
| Parameter | Prokaryotic GMD | Mammalian GMD | Plant GMD (MUR1) |
|---|---|---|---|
| Quaternary Structure | Dimer | Dimer | Tetramer |
| NADP+ Kd | 0.8 ± 0.1 μM | 1.2 ± 0.2 μM | Cooperative binding |
| GDP-Mannose Km | 48 ± 7 μM | 32 ± 5 μM | 19 ± 3 μM |
| Catalytic Rate (kcat) | 2.1 ± 0.3 s⁻¹ | 1.8 ± 0.2 s⁻¹ | 4.5 ± 0.4 s⁻¹ |
These structural adaptations reflect niche-specific metabolic demands. Pathogenic bacteria often leverage GMD variants for capsular polysaccharide synthesis, while mammalian isoforms prioritize substrate channeling to FX (TSTA3) [9] [10].
CRISPR/Cas9 studies in HEK293T cells reveal unprecedented pathway crosstalk:
Fucose uptake mechanisms further modulate pathway interactions:
This regulatory architecture ensures metabolic flexibility: during inflammation or tumorigenesis, simultaneous upregulation of salvage enzymes (FCSK, FPGT), de novo components (GMD, FX), and fucosyltransferase VII enables amplified fucosylation despite pathway lesions [1] [6].
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5